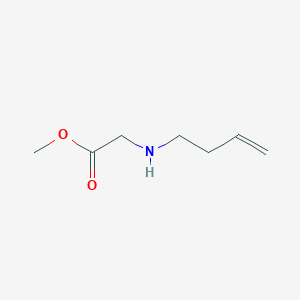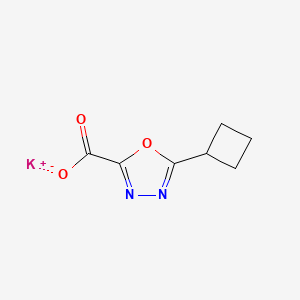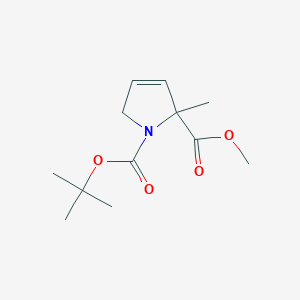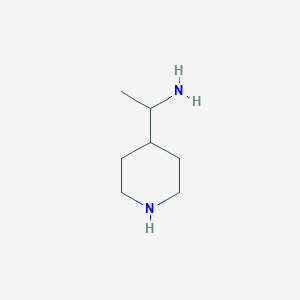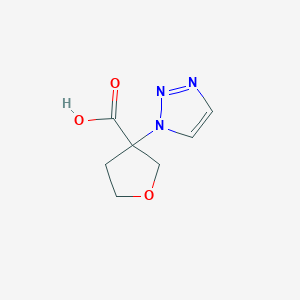
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of aqueous media and mild reaction conditions makes this method environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols .
Applications De Recherche Scientifique
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with biomolecular targets, enhancing its binding affinity and specificity. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A parent compound with similar stability and reactivity.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Oxolane-3-carboxylic acid: A related compound without the triazole ring.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is unique due to the combination of the triazole ring and the oxolane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-(triazol-1-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-6(12)7(1-4-13-5-7)10-3-2-8-9-10/h2-3H,1,4-5H2,(H,11,12) |
Clé InChI |
AOZJZBGBNJKHTL-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(C(=O)O)N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




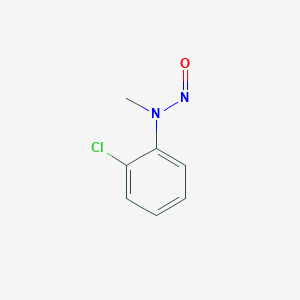
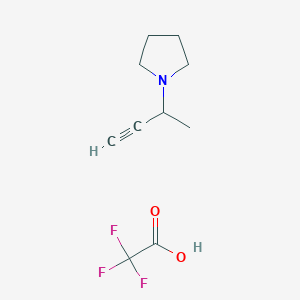



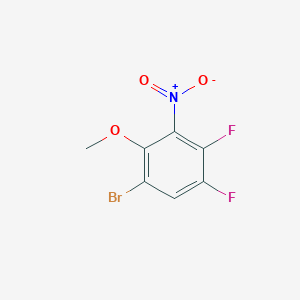
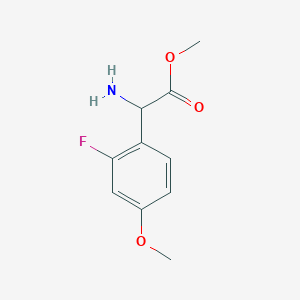
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
